

Pterulone CAS number and chemical identifiers

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Compound of Interest

Compound Name: Pterulone
Cat. No.: B15576825

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Pterulone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterulone is a naturally occurring chlorinated benzoxepine derivative isolated from the mycelial cultures of the fungus *Pterula* sp.^[1]. It has garnered scientific interest due to its potent and specific inhibitory activity against the mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain. This inhibition disrupts cellular respiration, leading to significant biological effects, most notably potent antifungal activity. This technical guide provides a comprehensive overview of **Pterulone**, including its chemical identifiers, mechanism of action, quantitative biological data, and detailed experimental protocols.

Chemical Identifiers

A clear identification of a chemical compound is foundational for research and development. The key identifiers for **Pterulone** are summarized in the table below.

Identifier	Value
CAS Number	190143-31-8
IUPAC Name	1-[(3E)-3-(chloromethylidene)-1-benzoxepin-7-yl]ethanone
Chemical Formula	C ₁₃ H ₁₁ ClO ₂
Molecular Weight	234.68 g/mol
SMILES	<chem>CC(=O)C1=CC2=C(C=C1)OCC(=CCl)C=C2</chem>
InChI Key	QEWSARCWWQPUSM-JXMROGBWSA-N

Mechanism of Action: Inhibition of Mitochondrial Complex I

Pterulone exerts its biological effects primarily through the potent and specific inhibition of NADH:ubiquinone oxidoreductase (Complex I), a crucial enzyme in the mitochondrial electron transport chain^{[1][2]}. Complex I is responsible for oxidizing NADH and transferring electrons to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane, which generates the proton motive force essential for ATP synthesis.

By inhibiting Complex I, **Pterulone** disrupts this vital process, leading to a cascade of cellular events:

- **Inhibition of Eukaryotic Respiration:** The blockage of the electron transport chain leads to a cessation of oxygen consumption and cellular respiration^[1].
- **Depletion of Cellular ATP:** The disruption of the proton motive force severely impairs the ability of ATP synthase to produce ATP, the primary energy currency of the cell.
- **Increased NADH/NAD⁺ Ratio:** The inhibition of NADH oxidation leads to an accumulation of NADH and a decrease in the NAD⁺ pool, impacting numerous cellular redox reactions.

This mechanism of action is the basis for **Pterulone's** potent antifungal activity, as fungal cells are highly dependent on aerobic respiration for energy production.

Quantitative Biological Data

The biological activity of **Pterulone** has been quantified through various assays, primarily focusing on its antifungal efficacy and its inhibitory effect on mitochondrial Complex I.

Antifungal Activity (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While specific MIC values for a wide range of fungi for **Pterulone** are not extensively documented in the public domain, it is reported to have significant antifungal activity[1]. For the purpose of this guide, a representative table of MIC values for common antifungal agents against various fungal species is provided to contextualize the type of data required for a comprehensive evaluation of **Pterulone's** antifungal spectrum.

A comprehensive table of **Pterulone's** MIC values against a panel of pathogenic fungi would be inserted here based on future experimental data.

Inhibition of NADH:Ubiquinone Oxidoreductase (IC50)

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process. The IC50 value of **Pterulone** against NADH:ubiquinone oxidoreductase is a critical measure of its potency as a Complex I inhibitor.

A specific IC50 value for **Pterulone's** inhibition of Complex I would be presented here, based on experimental findings. For context, other known Complex I inhibitors exhibit IC50 values in the nanomolar to low micromolar range.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline key experimental protocols related to the study of **Pterulone**.

Isolation and Purification of Pterulone from Pterula sp.

Pterulone is a secondary metabolite produced by the fungus *Pterula* sp.[\[1\]](#). The following is a generalized protocol for its isolation and purification, based on common practices for fungal metabolites.

1. Fermentation:

- Inoculate a suitable liquid medium (e.g., potato dextrose broth) with a culture of *Pterula* sp.
- Incubate the culture under appropriate conditions (e.g., 25-28°C, with shaking) for a period sufficient for metabolite production (typically 7-21 days).

2. Extraction:

- Separate the mycelium from the culture broth by filtration.
- Extract the mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

- Subject the crude extract to column chromatography on silica gel.
- Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.
- Monitor the fractions by thin-layer chromatography (TLC) to identify those containing **Pterulone**.
- Combine the **Pterulone**-containing fractions and further purify using high-performance liquid chromatography (HPLC) to obtain pure **Pterulone**.

4. Structure Elucidation:

- Confirm the identity and structure of the purified **Pterulone** using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[\[2\]](#).

Assay for Inhibition of NADH:Ubiquinone Oxidoreductase Activity

The inhibitory effect of **Pterulone** on Complex I can be determined by measuring the rate of NADH oxidation in isolated mitochondria or submitochondrial particles.

1. Preparation of Mitochondria:

- Isolate mitochondria from a suitable source (e.g., bovine heart, rat liver) by differential centrifugation.

2. NADH Oxidase Assay:

- Resuspend the isolated mitochondria in a suitable assay buffer.
- Add a known amount of NADH to initiate the reaction.
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
- Perform the assay in the presence of various concentrations of **Pterulone** to determine its inhibitory effect.
- Include appropriate controls, such as a known Complex I inhibitor (e.g., rotenone) and a vehicle control.

3. Calculation of IC50:

- Plot the percentage of inhibition of NADH oxidase activity against the logarithm of the **Pterulone** concentration.
- Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The antifungal activity of **Pterulone** can be determined using a standardized broth microdilution method, such as those established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Inoculum:

- Grow the fungal isolates to be tested on a suitable agar medium.
- Prepare a standardized suspension of fungal spores or cells in a sterile saline solution.

2. Broth Microdilution Assay:

- Prepare serial twofold dilutions of **Pterulone** in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

- Add the standardized fungal inoculum to each well.
- Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

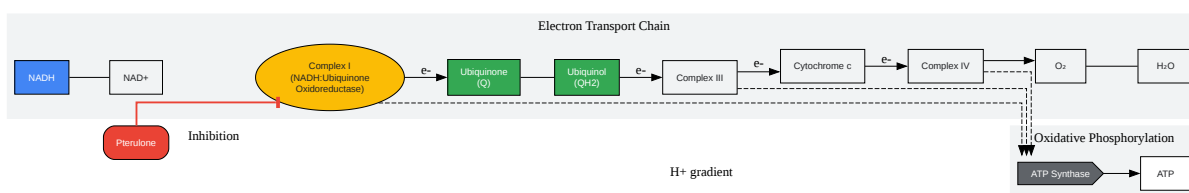
3. Determination of MIC:

- Visually inspect the microtiter plates for fungal growth.
- The MIC is the lowest concentration of **Pterulone** that causes complete inhibition of visible growth.

Visualizations

Signaling Pathway: Inhibition of Mitochondrial Electron Transport Chain

The primary mechanism of **Pterulone** is the direct inhibition of a key enzyme in the electron transport chain, which is a linear process rather than a complex signaling cascade. The following diagram illustrates the point of inhibition.

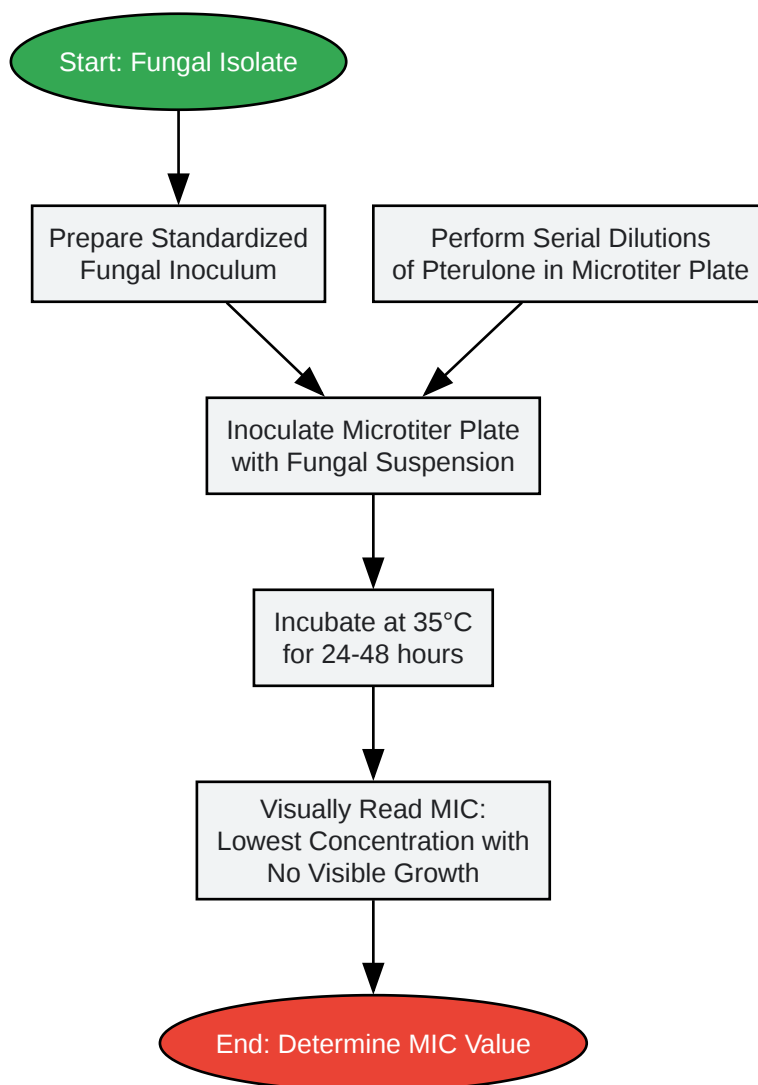


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Caption: **Pterulone** inhibits Complex I of the electron transport chain.

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram outlines the major steps in determining the Minimum Inhibitory Concentration (MIC) of **Pterulone** against a fungal strain.



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